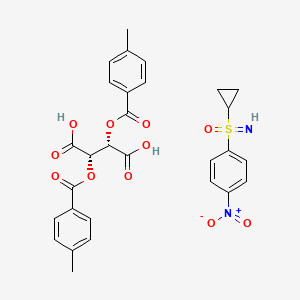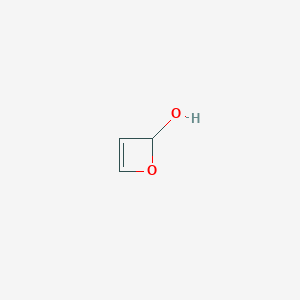
Oxetol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Oxet-2-ol is a heterocyclic organic compound with a four-membered ring structure containing one oxygen atom. It is an unsaturated compound, meaning it has a double bond within its ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
2H-Oxet-2-ol can be synthesized through several methods. One common approach involves the photochemical cyclization of acrolein. This method utilizes light to induce the formation of the four-membered ring structure . Another method involves the [2+2] cycloaddition reaction, where two molecules react to form the oxetane ring .
Industrial Production Methods
Industrial production of 2H-Oxet-2-ol typically involves large-scale photochemical reactors to ensure efficient and consistent synthesis. The reaction conditions are carefully controlled to optimize yield and purity. Additionally, the use of catalysts and specific solvents can enhance the reaction efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
2H-Oxet-2-ol undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using halogens or other reactive groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2H-Oxet-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Oxet-2-ol involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various molecular targets, including enzymes and receptors, to exert their effects. The specific pathways involved depend on the particular application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2H-Oxet-2-ol include oxetane, oxirane, and tetrahydrofuran. These compounds share the characteristic of having a ring structure with oxygen atoms but differ in the number of atoms in the ring and the presence of double bonds .
Uniqueness
2H-Oxet-2-ol is unique due to its unsaturated four-membered ring structure, which imparts distinct chemical properties such as increased ring strain and reactivity. This makes it particularly useful in applications requiring reactive intermediates and specific functionalization .
Properties
Molecular Formula |
C3H4O2 |
|---|---|
Molecular Weight |
72.06 g/mol |
IUPAC Name |
2H-oxet-2-ol |
InChI |
InChI=1S/C3H4O2/c4-3-1-2-5-3/h1-4H |
InChI Key |
IPOSFAPCKXLPCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


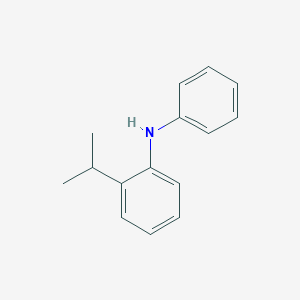

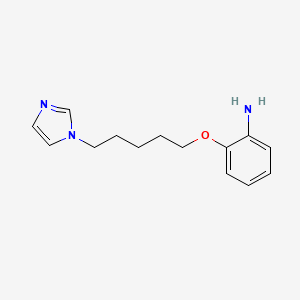
![7-Chloro-2,3-dihydroimidazo[1,2-f]phenanthridine](/img/structure/B12943294.png)
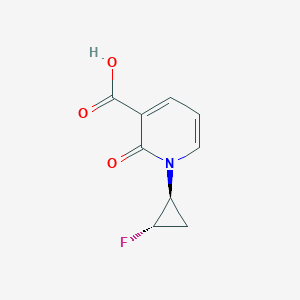
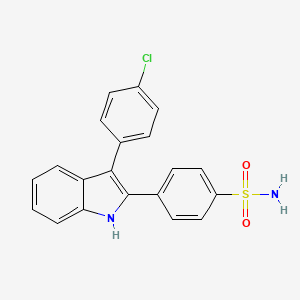
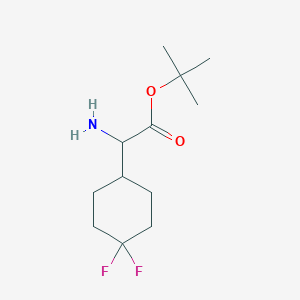
![2-(tert-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12943317.png)
![2,2-Difluorospiro[2.3]hexan-1-amine](/img/structure/B12943323.png)

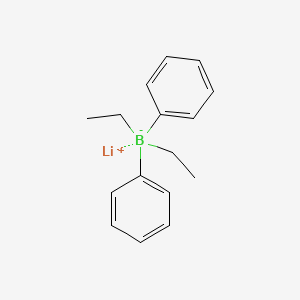
![(S)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(((tert-butoxycarbonyl)amino)methyl)propanoic acid](/img/structure/B12943336.png)

